

Application Note: Alectinib for Neuroblastoma Cell Culture

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Compound of Interest

Compound Name: Alstonidine

Cat. No.: B1667004

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Introduction

Neuroblastoma (NB) is the most common extracranial solid tumor in childhood. Activating mutations in the Anaplastic Lymphoma Kinase (ALK) gene are a key driver in a subset of neuroblastomas, promoting cell proliferation and survival.[1][2] Alectinib is a potent and highly selective second-generation ALK inhibitor.[1] In neuroblastoma cells harboring ALK mutations or amplification, Alectinib has been shown to effectively suppress cell growth and induce apoptosis by inhibiting the ALK-mediated PI3K/Akt/mTOR signaling pathway.[1][2] This document provides detailed protocols for utilizing Alectinib in neuroblastoma cell culture for research and drug development purposes.

Mechanism of Action

Alectinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. In ALK-addicted neuroblastoma cells, this leads to the downregulation of phosphorylation of ALK and its downstream signaling targets, including AKT and ERK1/2.[3] Inhibition of these pathways ultimately results in cell cycle arrest and apoptosis.[1][3]

Data Presentation

Table 1: IC50 Values of Alectinib in Human Neuroblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line	ALK Status	MYCN Status	IC50 (Alectinib)	Citation
Kelly	F1174L mutation	Amplified	3.181 μ M	[1]
SH-SY5Y	F1174L mutation	Non-amplified	4.902 μ M	[1]
LA-N-6	D1091N mutation	Amplified	9.6 μ M	[1]
IMR-32	Wild-type	Amplified	7.92 μ M	[1]
NB-19	Wild-type	Amplified	6.55 μ M	[1]
SK-N-AS	Wild-type	Non-amplified	8.2 μ M	[1]
CLB-BAR	ALK Δ exon 4-11	Amplified	70.8 \pm 10.9 nM	[3]
CLB-GE	F1174V mutation	Amplified	84.4 \pm 16.6 nM	[3]

Table 2: Effect of Alectinib on Apoptosis Markers in Neuroblastoma Cells

This table summarizes the observed changes in key apoptosis-related proteins following treatment with Alectinib.

Cell Line	Treatment	Observation	Citation
Kelly, NB-19, SH-SY5Y, SK-N-AS, IMR-32, LA-N-6	10 μ M Alectinib	Increased cleavage of Caspase-3 and PARP	[1]
CLB-BAR, CLB-GE	100 nM Alectinib (24h)	Significant increase in cleaved PARP levels	[3]

Experimental Protocols

1. Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of Alectinib on neuroblastoma cells.

- Materials:

- Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Alectinib (stock solution in DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader
- Procedure:
 - Seed neuroblastoma cells into 96-well plates at a density of 5×10^3 cells/well in 100 μ L of complete medium and incubate overnight.
 - Prepare serial dilutions of Alectinib in complete medium.
 - Treat the cells with increasing concentrations of Alectinib for 72 hours. Include a vehicle control (DMSO) group.[\[1\]](#)
 - Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[\[1\]](#)

2. Western Blot Analysis for Signaling Pathway Proteins and Apoptosis Markers

This protocol is to assess the effect of Alectinib on protein expression and phosphorylation.

- Materials:
 - Neuroblastoma cell lines
 - Alectinib

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-PARP, anti-cleaved Caspase-3, anti-Caspase-3, anti- β -Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with Alectinib at the desired concentration and for the specified time (e.g., 10 μ M for various time points or 100 nM for 24 hours).[\[1\]](#)[\[3\]](#)
 - Lyse the cells and determine protein concentration using a BCA assay.
 - Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the protein bands using a chemiluminescent substrate and an imaging system. β -Actin is commonly used as a loading control.[\[1\]](#)

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of Alectinib-induced apoptosis.

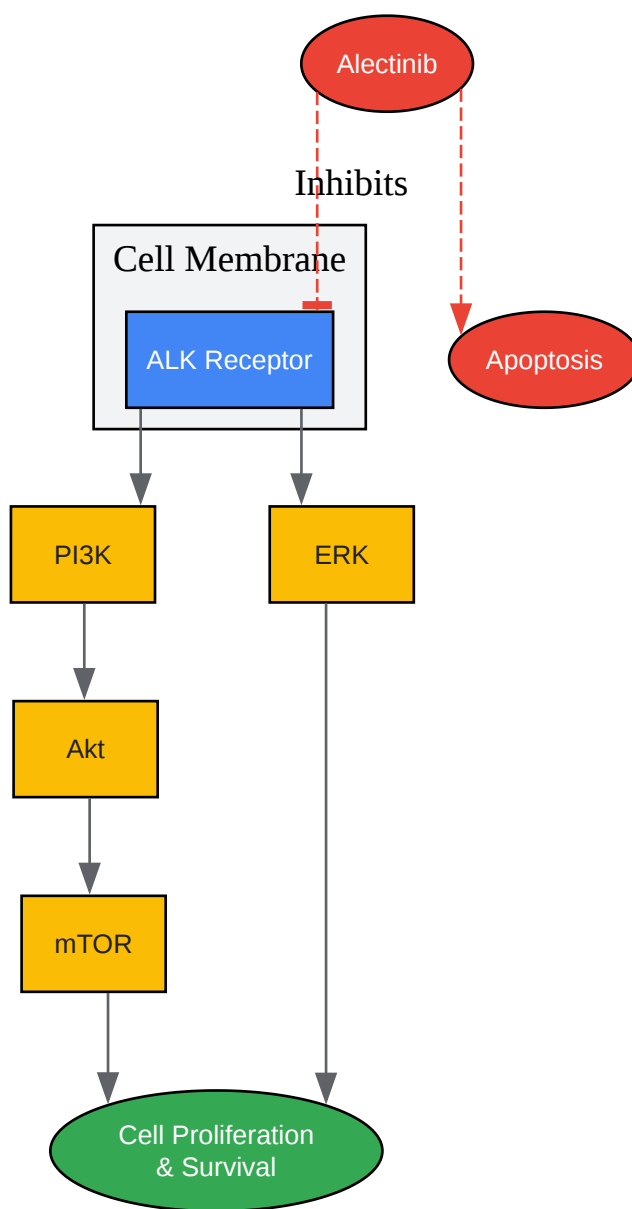
- Materials:

- Neuroblastoma cell lines
- Alectinib
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

- Procedure:

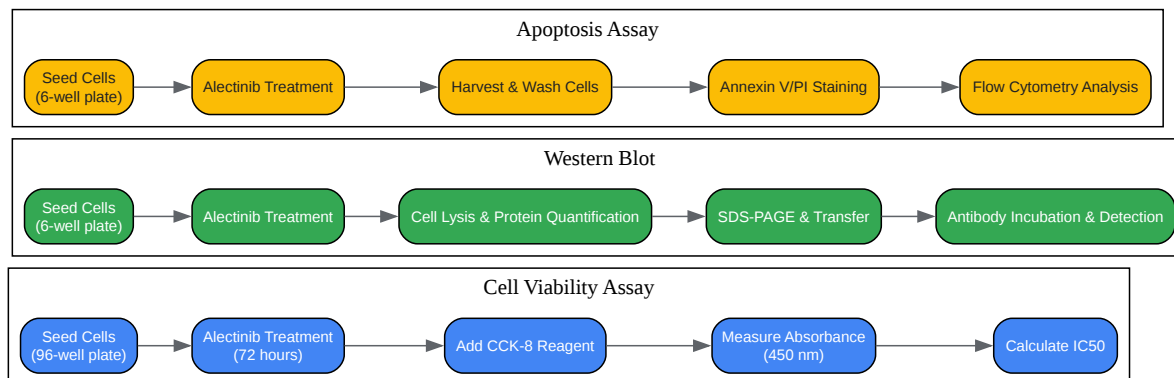
- Seed cells in 6-well plates.
- Treat cells with Alectinib at the desired concentration.
- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations



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Caption: Alectinib inhibits the ALK signaling pathway in neuroblastoma.



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Caption: Experimental workflow for assessing Alectinib's effects.

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References

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- 2. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]

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